molecular formula C12H11F3N4O2 B2775252 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004193-88-7

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2775252
CAS No.: 1004193-88-7
M. Wt: 300.241
InChI Key: XCYKYVJCXNKDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide (CAS 1004193-88-7) is a chemical reagent designed for research and development purposes. This compound belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing nitrogen atoms. Pyrazole derivatives are a fundamental and unique class of heterocycles known for a broad spectrum of biological activities, making them crucial scaffolds in modern drug discovery projects . The molecular formula of this compound is C12H11F3N4O2, and it has a molecular weight of 300.24 g/mol . Its structure features a pyrazole core substituted with a carbohydrazide group and a phenoxymethyl linker bearing a trifluoromethyl group. The trifluoromethyl group is a common motif in medicinal chemistry that can enhance a compound's metabolic stability, lipophilicity, and binding affinity. As part of the pyrazole family, this carbohydrazide derivative is of significant interest in pharmacological research. Pyrazole derivatives have been extensively studied and demonstrated numerous biological activities, including antimicrobial, antifungal, anti-inflammatory, and antituberculosis properties . Researchers can utilize this specific compound as a key synthetic intermediate or as a target structure for developing new bioactive molecules. It serves as a useful building block for the synthesis of more complex heterocyclic systems, contributing to the exploration of new chemical space in the search for novel therapeutic agents. This product is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKYVJCXNKDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms .

Mechanism of Action

The mechanism of action of 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of target proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties.

Biological Activity

1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₃H₁₁F₃N₂O₂
  • Molecular Weight: 284.24 g/mol
  • Melting Point: 84-86 °C
  • CAS Number: 109925-28-2

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study assessing various pyrazole compounds demonstrated that certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like ibuprofen in carrageenan-induced rat paw edema models . Specifically, compounds similar to this compound have been noted for their ability to inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses.

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (μg/mL)Standard DrugIC50 (μg/mL)
This compoundTBDIbuprofen54.65
3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamideTBDIndomethacinTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. The compound's structural features, particularly the trifluoromethyl group, enhance its interaction with biological targets. For instance, studies have shown that similar pyrazole compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study:
A recent study evaluated a series of pyrazole derivatives against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that compounds with similar scaffolds to this compound exhibited significant cytotoxic effects, suggesting a promising avenue for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. A study tested several pyrazole compounds against bacterial strains such as E. coli and Bacillus subtilis. The results showed that certain derivatives inhibited bacterial growth effectively, indicating potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coliTBD
Another Pyrazole DerivativeBacillus subtilisTBD

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This leads to modulation of various pathways involved in inflammation and cancer cell survival.

Q & A

Q. What are the typical synthetic routes for 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and what factors influence reaction efficiency?

The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted aromatic aldehydes or pyrazole derivatives. Key steps include:

  • Condensation reactions : Substituted aromatic aldehydes react with hydrazine derivatives to form the pyrazole core .
  • Functionalization : The trifluoromethylphenoxy group is introduced via nucleophilic substitution or coupling reactions under catalytic conditions (e.g., palladium or nickel catalysts) .
  • Hydrazide formation : Carboxylic acid intermediates are converted to carbohydrazides using hydrazine hydrate . Reaction efficiency depends on solvent polarity, temperature (optimized between 50–80°C), and stoichiometric ratios of reagents .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What strategies are employed to optimize reaction yields during synthesis?

  • Catalyst selection : Transition metals (e.g., Pd/C) enhance coupling reactions for trifluoromethylphenoxy group introduction .
  • Purification techniques : Column chromatography or recrystallization removes byproducts like unreacted hydrazine derivatives .
  • pH control : Maintaining mildly acidic conditions (pH 5–6) prevents decomposition of hydrazide intermediates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacological properties?

The trifluoromethyl group enhances:

  • Lipophilicity : Improves membrane permeability, as observed in pyrazole derivatives targeting cancer cells .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .
  • Electron-withdrawing effects : Stabilizes the pyrazole ring, influencing binding affinity to biological targets like mTOR/p70S6K .

Q. What analytical techniques confirm the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking studies : Predict binding modes to autophagic proteins (e.g., LC3-II) using software like AutoDock .
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., mTOR) via fluorescence-based kinetic assays .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to validate target engagement .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Control variables : Standardize cell lines (e.g., prostate cancer PC3 vs. LNCaP) and assay conditions (e.g., serum concentration) .
  • Dose-response validation : Replicate experiments across multiple concentrations to identify threshold effects .
  • Meta-analysis : Cross-reference structural analogs (e.g., thiazole-hybrid derivatives) to isolate substituent-specific activity .

Q. What is the role of the hydrazide moiety in the compound’s reactivity and bioactivity?

  • Chelation capacity : The hydrazide group binds metal ions (e.g., Fe³⁺), potentially influencing redox activity in biological systems .
  • Nucleophilic reactivity : Participates in Schiff base formation or cyclization reactions to generate bioactive heterocycles (e.g., triazoles) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved activity?

  • Substituent variation : Replace the phenoxy group with electron-deficient aromatics (e.g., nitro or cyano derivatives) to enhance target affinity .
  • Hybridization : Fuse with thiazole or triazole rings to exploit synergistic effects on autophagy induction .
  • Stereoelectronic tuning : Introduce methyl or methoxy groups to modulate steric hindrance and π-π stacking interactions .

Q. What in vitro models are suitable for evaluating the compound’s anti-proliferative effects?

  • Prostate cancer models : Use PC3 or DU145 cells to assess autophagy markers (e.g., LC3-II/LC3-I ratio) via Western blotting .
  • 3D tumor spheroids : Mimic tumor microenvironments to study penetration and dose-dependent cytotoxicity .
  • Combination studies : Co-administer with mTOR inhibitors (e.g., rapamycin) to identify synergistic effects .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • HPLC monitoring : Track degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours .
  • Mass spectrometry : Identify hydrolysis products (e.g., carboxylic acid derivatives) formed in aqueous buffers .
  • Accelerated stability testing : Expose to elevated temperatures (40°C) and humidity (75% RH) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.